molecular formula C9H8BrIO2 B12957002 2-Bromo-1-(2-iodo-5-methoxyphenyl)ethan-1-one

2-Bromo-1-(2-iodo-5-methoxyphenyl)ethan-1-one

Cat. No.: B12957002
M. Wt: 354.97 g/mol
InChI Key: ICLZUEOHYHYOAS-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-iodo-5-methoxyphenyl)ethan-1-one is an organic compound that belongs to the class of halogenated ketones This compound is characterized by the presence of bromine, iodine, and methoxy groups attached to a phenyl ring, along with a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-iodo-5-methoxyphenyl)ethan-1-one typically involves the halogenation of a suitable precursor. One common method is the bromination of 1-(2-iodo-5-methoxyphenyl)ethan-1-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a controlled temperature to ensure the selective introduction of the bromine atom.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents, along with efficient purification techniques such as recrystallization or chromatography, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-iodo-5-methoxyphenyl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, or thiols can be used under mild to moderate conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while reduction with sodium borohydride would produce the corresponding alcohol.

Scientific Research Applications

2-Bromo-1-(2-iodo-5-methoxyphenyl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-iodo-5-methoxyphenyl)ethan-1-one involves its interaction with molecular targets through covalent bonding or non-covalent interactions. The presence of halogen atoms and the ketone group allows it to form stable complexes with proteins, enzymes, or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(2-iodo-5-methoxyphenyl)ethan-1-one is unique due to the presence of both bromine and iodine atoms, which can impart distinct reactivity and selectivity in chemical reactions. The methoxy group also influences its electronic properties and interactions with other molecules, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H8BrIO2

Molecular Weight

354.97 g/mol

IUPAC Name

2-bromo-1-(2-iodo-5-methoxyphenyl)ethanone

InChI

InChI=1S/C9H8BrIO2/c1-13-6-2-3-8(11)7(4-6)9(12)5-10/h2-4H,5H2,1H3

InChI Key

ICLZUEOHYHYOAS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)I)C(=O)CBr

Origin of Product

United States

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